2-Hydroxy-2-(oxolan-3-yl)acetamide
Overview
Description
2-Hydroxy-2-(oxolan-3-yl)acetamide is a chemical compound with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . It is also known by its IUPAC name, 2-hydroxy-2-tetrahydro-3-furanylacetamide . This compound is characterized by the presence of a hydroxy group and an oxolan ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Hydroxy-2-(oxolan-3-yl)acetamide typically involves the reaction of oxirane with acetamide under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the desired product. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
2-Hydroxy-2-(oxolan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(oxolan-3-yl)acetamide.
Reduction: The compound can be reduced to form 2-amino-2-(oxolan-3-yl)acetamide.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydroxy-2-(oxolan-3-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(oxolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and oxolan ring play crucial roles in its binding to target molecules, influencing its biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Hydroxy-2-(oxolan-3-yl)acetamide can be compared with other similar compounds, such as:
2-Hydroxy-2-(oxolan-3-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.
2-Hydroxy-2-(oxolan-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-hydroxy-2-(oxolan-3-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-6(9)5(8)4-1-2-10-3-4/h4-5,8H,1-3H2,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSBDIGYBBYHJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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